4-Methylbenzenesulfonic acid;5-phenylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions and ensure high yield.
For 5-phenylpentan-1-ol, one common synthetic route involves the Grignard reaction. This method involves the reaction of phenylmagnesium bromide with pentanal, followed by hydrolysis to yield 5-phenylpentan-1-ol. The reaction is typically carried out in anhydrous ether under an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid often employs continuous sulfonation processes, where toluene is continuously fed into a reactor containing sulfuric acid. The product is then separated and purified through distillation or crystallization.
The industrial production of 5-phenylpentan-1-ol may involve catalytic hydrogenation of 5-phenylpentanal or other related intermediates. This process is typically carried out under high pressure and temperature using metal catalysts such as palladium or platinum.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form salts.
Substitution: Can participate in electrophilic aromatic substitution reactions.
5-Phenylpentan-1-ol can undergo:
Oxidation: Can be oxidized to 5-phenylpentanoic acid using oxidizing agents like potassium permanganate.
Reduction: Can be reduced to 5-phenylpentane using reducing agents like lithium aluminum hydride.
Esterification: Reacts with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sulfuric acid, palladium, platinum.
Major Products
Esterification of 4-Methylbenzenesulfonic acid: Produces esters such as methyl 4-methylbenzenesulfonate.
Oxidation of 5-Phenylpentan-1-ol: Produces 5-phenylpentanoic acid.
Reduction of 5-Phenylpentan-1-ol: Produces 5-phenylpentane.
Scientific Research Applications
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the production of esters and ethers. It is also used in the pharmaceutical industry for the synthesis of various drugs and intermediates.
5-Phenylpentan-1-ol has applications in the synthesis of fragrances and flavors due to its pleasant aroma. It is also used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid as a catalyst involves the activation of electrophiles through protonation, making them more reactive towards nucleophiles. This enhances the rate of various organic reactions, including esterification and etherification.
5-Phenylpentan-1-ol exerts its effects through its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π interactions and other aromatic interactions.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but with different substituents.
Benzyl alcohol: Similar to 5-Phenylpentan-1-ol but with a different carbon chain length.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions. 5-Phenylpentan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in the synthesis of fragrances and pharmaceuticals.
Properties
CAS No. |
109398-68-7 |
---|---|
Molecular Formula |
C18H24O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;5-phenylpentan-1-ol |
InChI |
InChI=1S/C11H16O.C7H8O3S/c12-10-6-2-5-9-11-7-3-1-4-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h1,3-4,7-8,12H,2,5-6,9-10H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
XBZNYXZOUXRSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.